molecular formula C23H28FN3O4 B12580373 oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine CAS No. 590365-49-4

oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine

Cat. No.: B12580373
CAS No.: 590365-49-4
M. Wt: 429.5 g/mol
InChI Key: FVKKXHKSOIYXNB-UHFFFAOYSA-N
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Description

Oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine is a complex organic compound that combines the properties of oxalic acid and an acridine derivative. Oxalic acid, known systematically as ethanedioic acid, is a simple dicarboxylic acid, while the acridine derivative is a nitrogen-containing heterocyclic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine typically involves multiple steps:

    Synthesis of the acridine derivative: The acridine core is synthesized through a series of reactions starting from anthranilic acid and involving cyclization and substitution reactions.

    Introduction of the fluoroethyl group: The fluoroethyl group is introduced via nucleophilic substitution reactions using appropriate fluoroalkylating agents.

    Formation of the final compound: The final step involves the reaction of the acridine derivative with oxalic acid under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxalic acid moiety, converting it to glycolic acid or other reduced forms.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidized derivatives: Various oxidized forms of the acridine core.

    Reduced forms: Glycolic acid derivatives.

    Substituted products: Compounds with different functional groups replacing the fluoroethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: Used in the synthesis of novel materials with specific electronic and optical properties.

Biology

    Fluorescent Probes: The acridine moiety can be used in the design of fluorescent probes for biological imaging.

    DNA Intercalation: The compound can intercalate into DNA, making it useful in genetic studies and drug design.

Medicine

    Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with DNA.

    Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the development of new antibiotics.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to its strong coloration properties.

    Chemical Sensors: Employed in the design of chemical sensors for detecting various analytes.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. The fluoroethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. Additionally, the oxalic acid moiety can chelate metal ions, affecting various enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A similar acridine derivative used as a fluorescent dye.

    Mitoxantrone: An anticancer drug with a similar mechanism of action involving DNA intercalation.

    Fluoroquinolones: A class of antibiotics with a fluoro group that enhances their antimicrobial activity.

Uniqueness

Oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine is unique due to its combination of oxalic acid and an acridine derivative, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group further enhances its reactivity and efficacy in various applications.

Properties

CAS No.

590365-49-4

Molecular Formula

C23H28FN3O4

Molecular Weight

429.5 g/mol

IUPAC Name

oxalic acid;3-N,6-N,6-N-triethyl-3-N-(2-fluoroethyl)acridine-3,6-diamine

InChI

InChI=1S/C21H26FN3.C2H2O4/c1-4-24(5-2)18-9-7-16-13-17-8-10-19(25(6-3)12-11-22)15-21(17)23-20(16)14-18;3-1(4)2(5)6/h7-10,13-15H,4-6,11-12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

FVKKXHKSOIYXNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=NC3=C(C=CC(=C3)N(CC)CCF)C=C2C=C1.C(=O)(C(=O)O)O

Origin of Product

United States

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